molecular formula C11H15N3O B12362016 2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine

2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine

Katalognummer: B12362016
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: BPCYDOLIYCWWTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine typically involves the condensation of appropriate aldehydes, amines, and methoxy-substituted precursors under controlled conditions. One common method involves the use of a Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Biginelli reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity and molecular interactions can provide insights into its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-6-phenyl-1,2,3,4-tetrahydropyrimidine: A similar compound with a different hydrogenation state.

    2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyridine: Another related compound with a different ring structure.

Uniqueness

2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

2-methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine

InChI

InChI=1S/C11H15N3O/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-6,9,11,13H,7H2,1H3,(H2,12,14)

InChI-Schlüssel

BPCYDOLIYCWWTC-UHFFFAOYSA-N

Kanonische SMILES

COC1NC(CC(=N1)N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.